molecular formula C25H25N5O4 B11437200 N-butyl-6-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-butyl-6-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11437200
M. Wt: 459.5 g/mol
InChI Key: HKNSSRILNSXURP-UHFFFAOYSA-N
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Description

N-butyl-6-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines, ethyl acetoacetate, and various nitrating agents. The reaction conditions may involve refluxing in solvents like ethanol or acetonitrile, with catalysts such as acids or bases to facilitate the formation of the pyrazolo[3,4-b]pyridine core.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Reaction conditions often involve elevated temperatures and pressures, as well as the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the ethoxy group can yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-butyl-6-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-6-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.

Properties

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

IUPAC Name

N-butyl-6-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H25N5O4/c1-3-5-13-26-25(31)20-15-21(16-9-11-19(12-10-16)34-4-2)27-24-22(20)23(28-29-24)17-7-6-8-18(14-17)30(32)33/h6-12,14-15H,3-5,13H2,1-2H3,(H,26,31)(H,27,28,29)

InChI Key

HKNSSRILNSXURP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=NC2=NNC(=C12)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OCC

Origin of Product

United States

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